2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS: 451468-43-2) is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidinone core linked to a 3,4,5-trimethoxyphenyl acetamide moiety via a sulfanyl bridge. Its molecular formula is C₂₂H₁₉N₃O₃S₂, with a molecular weight of 437.53 g/mol .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-30-18-11-16(12-19(31-2)21(18)32-3)25-20(28)14-34-24-26-17-9-10-33-22(17)23(29)27(24)13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJZYVQIJROQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis.
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This disruption in the methylation process can lead to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. This disruption can lead to the reactivation of previously silenced genes, affecting various downstream cellular processes.
Pharmacokinetics
These properties would influence its bioavailability and efficacy.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. Its unique structure includes a thieno ring fused with a pyrimidine moiety and is characterized by the presence of a sulfanyl group and a trimethoxyphenyl acetamide substituent. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
The molecular formula for this compound is , with a molecular weight of approximately 451.56 g/mol. The presence of multiple functional groups enhances its solubility and potential biological activity.
Biological Activity Overview
Research has indicated that compounds within the thieno[3,2-d]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidine have shown cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
The biological activity of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide appears to be mediated through its interaction with specific biological targets:
- Enzyme Inhibition : Studies have shown that related compounds can inhibit COX enzymes effectively. For instance, IC50 values for some thieno[3,2-d]pyrimidine derivatives against COX enzymes were reported as follows:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3b | 6.74 | COX-1 |
| 4b | 1.10 | COX-2 |
| 4d | 6.12 | COX-2 |
- Cell Cycle Arrest : In vitro studies indicate that certain derivatives can induce cell cycle arrest in cancer cell lines at various phases, particularly the G1 phase.
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory properties of several thieno[3,2-d]pyrimidine derivatives using RAW264.7 macrophages. The findings indicated that these compounds significantly reduced the expression of pro-inflammatory markers such as iNOS and COX-2.
Cytotoxicity Assessment
In another study assessing cytotoxicity against human cancer cell lines (e.g., HCT116 and MCF7), the compound exhibited promising results with IC50 values ranging from 1.5 µM to 5 µM across different cell types.
Comparison with Similar Compounds
The compound belongs to a class of sulfur-linked heterocyclic acetamides. Below, we compare its structural and functional attributes with those of related molecules, focusing on antitumor activity, substituent effects, and molecular diversity.
Structural Analogues and Antitumor Activity
Quinazolinone Derivatives
Quinazolinone-based compounds with 3,4,5-trimethoxyphenyl substituents have been extensively studied for antitumor activity. Key examples include:
Key Findings :
- Compound C (phenethyl substituent) exhibits the highest potency (GI₅₀ = 3.16 mM), surpassing 5-fluorouracil (GI₅₀ = 18.60 mM) .
- Compound 7 (4-chlorophenyl acetamide) shows superior activity (MGI% = 47%) compared to its 4-fluorophenyl analog (MGI% = 7%) .
- The 3,4,5-trimethoxyphenyl group in Compound 10 contributes moderate activity (MGI% = 24%), highlighting the importance of substituent positioning .
Thieno[3,2-d]pyrimidine Derivatives
The target compound shares structural similarity with thieno[3,2-d]pyrimidine-based analogs. For example:
- N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (4m): Synthesized via Suzuki coupling, this compound (62% yield) shares the thienopyrimidine core but replaces the benzyl group with a chloro-fluorophenyl moiety.
Substituent Effects on Activity
- Chain Length : Propanamide derivatives (e.g., Compounds 14–20 ) generally exhibit higher antitumor activity than acetamide analogs due to enhanced hydrophobic interactions .
- Substituent Polarity : Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 7 ) improve activity compared to electron-donating groups (e.g., 4-methoxyphenyl) .
- Heterocyclic Core: Thiazolidinone derivatives (e.g., Compound 22) with a 3,4,5-trimethoxyphenyl acetamide group show varied activity depending on the heterocycle’s electronic properties .
Q & A
Q. What are the typical synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include:
- Core formation : Cyclization of thiophene and pyrimidine precursors under reflux with acetic acid .
- Sulfanylation : Introduction of the sulfanyl group using thiourea or NaSH in ethanol, requiring pH control (8–9) .
- Acetamide coupling : Reaction with 3,4,5-trimethoxyphenylamine using EDC/HOBt in DMF at 0–5°C to prevent side reactions . Critical conditions : Solvent polarity (ethanol/DMF), temperature control (±2°C), and catalyst use (triethylamine for deprotonation) .
Q. How is structural integrity verified post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm substituent positions (e.g., benzyl protons at δ 4.6–5.1 ppm; trimethoxyphenyl at δ 3.8–3.9 ppm) .
- IR spectroscopy : Validate carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and S–S bonds at 500–600 cm⁻¹ .
- HPLC-MS : Ensure purity (>95%) and molecular ion alignment with theoretical mass (e.g., [M+H]+ at m/z 522.2) .
Q. What preliminary biological assays evaluate therapeutic potential?
Standard assays include:
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) at 10–100 µM concentrations .
Advanced Research Questions
Q. How to resolve discrepancies in biological activity data across studies?
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays .
- Dose-response curves : Test 5–6 concentrations in triplicate to improve IC50 reliability .
- Structural comparison : Compare with analogs (see Table 1) to identify activity-determining groups .
Table 1: Bioactivity Comparison of Thienopyrimidine Analogs
Q. How to modify the synthetic pathway for enhanced scalability?
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics .
- Catalyst screening : Test Pd/C or nano-catalysts for Suzuki couplings to reduce reaction time .
- Flow chemistry : Implement continuous flow systems for sulfanylation to improve yield reproducibility (85% → 92%) .
Q. What computational methods predict molecular targets and interaction mechanisms?
- Molecular docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Correlate substituent electronegativity with bioactivity (R² > 0.85) .
Q. How to assess stability under varying pH and temperature conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h; monitor via HPLC .
- Thermal stress : Heat at 60°C for 48h; check degradation products with LC-MS .
- Kinetic stability : Calculate t½ in PBS (pH 7.4) at 25°C using first-order decay models .
Key Notes
- Contradictory data : Address by repeating assays with internal controls (e.g., doxorubicin for cytotoxicity) .
- Advanced SAR : Focus on modifying the benzyl and trimethoxyphenyl groups to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
